N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine
Overview
Description
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine: is a complex heterocyclic compound featuring a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including benzyl, imino, sulfanylidene, and phosphatricyclic moieties. The intricate arrangement of these groups imparts distinct chemical properties and reactivity to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions involving nitrogen and phosphorus-containing intermediates.
Introduction of the benzyl groups: Benzylation reactions are carried out using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Formation of the imino and sulfanylidene groups: These functional groups are introduced through condensation reactions with appropriate reagents such as thiourea and benzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine undergoes various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, sodium hydride, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its complex tricyclic structure and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
N-benzyl-12-benzylimino-10-sulfanylidene-2,7,9,11-tetraza-10λ5-phosphatricyclo[6.4.0.02,6]dodeca-1(8),6-dien-10-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N6PS/c29-28(23-15-17-10-5-2-6-11-17)25-20(22-14-16-8-3-1-4-9-16)19-21(26-28)24-18-12-7-13-27(18)19/h1-6,8-11H,7,12-15H2,(H3,22,23,25,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQOHNKIHGLPDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(N2C1)C(=NCC4=CC=CC=C4)NP(=S)(N3)NCC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N6PS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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